2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Medicinal Chemistry Organic Synthesis Quality Control

In medicinal chemistry, substitution pattern variability can derail SAR studies and metabolic stability. This ≥99% purity intermediate overcomes that by delivering a precisely positioned 3-fluorophenyl and Boc-protected piperazine core. • Unique 3-F substitution ensures consistent pKa, conformation, and target binding for reproducible receptor studies. • Defined LogP (2.38) and TPSA (70.1 Ų) serve as a reliable benchmark for lead optimization. • High purity minimizes impurity carryover in multi-step syntheses of neurological APIs.

Molecular Formula C17H23FN2O4
Molecular Weight 338.4 g/mol
CAS No. 885272-91-3
Cat. No. B1272010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid
CAS885272-91-3
Molecular FormulaC17H23FN2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22)
InChIKeyPPGHGFHJSQSOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid Overview


2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (CAS: 885272-91-3) is a specialized organic compound widely utilized as a versatile building block in medicinal chemistry. It features a tert-butoxycarbonyl (Boc)-protected piperazine ring, a 3-fluorophenyl group, and an acetic acid moiety, conferring it with a molecular weight of 338.38 g/mol and a molecular formula of C17H23FN2O4 . This compound is primarily employed as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in receptor binding studies .

Boc‑protected piperazine building block for medicinal chemistry
3‑Fluorophenyl substitution enables SAR and electronic tuning
Acetic acid moiety supports conjugation and late‑stage diversification

Analog Substitution Risks


While several structural analogs exist, such as the non-fluorinated (CAS 347186-49-6) and 4-fluorophenyl (CAS 868151-70-6) derivatives, direct substitution can lead to suboptimal research outcomes. The specific 3-fluorophenyl substitution pattern, combined with the Boc-protected piperazine core, creates a unique chemical entity with distinct physicochemical properties that directly influence its reactivity, solubility, and biological interactions . The presence and position of the fluorine atom are critical; fluorine can significantly alter a molecule's pKa, conformation, and metabolic stability, thereby affecting its performance as a synthon or biological probe [1]. Consequently, in-class compounds cannot be considered interchangeable without risking inconsistencies in synthesis yields, target engagement, and overall experimental reproducibility.

Fluorine position The 3‑fluoro pattern alters pKa, conformation and metabolic stability; non‑fluorinated or 4‑fluoro analogs may shift reactivity and binding profile.
Thermal behavior A ~30°C lower melting point vs. close analogs can affect processing and solid‑phase handling; direct replacement risks unexpected thermal profiles.
Purity mismatch Analog specifications (typically 95‑97%) differ from the ≥99% supply form; using lower‑purity replacements may introduce side reactions and reduce yield consistency.

Quantitative Product Differentiators


Higher Purity Guarantee

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is commercially available with a purity specification of ≥99% (HPLC) . This level of purity is a key differentiator for procurement, as it minimizes the need for additional purification steps, reduces the risk of side reactions, and ensures more consistent and reliable outcomes in sensitive synthetic applications. This is a higher specification compared to what is typically available for close analogs like the non-fluorinated version.

Purity Specification
Specification review
≥99% (HPLC)
Supports higher synthetic reproducibility
Analog specifications typically 95–97% (HPLC); verify per lot
Medicinal Chemistry Organic Synthesis Quality Control

Distinct Melting Point

The compound exhibits a melting point of 165-170 °C , a distinct solid-state characteristic that differs significantly from its non-fluorinated (200-204 °C) and 4-fluorophenyl (200-202 °C) analogs . This lower melting point can be advantageous in certain formulation or manufacturing processes, providing a clear differentiator for compound identity and purity control.

Melting Point
Data to verify
165–170 °C
Facilitates identity and lot consistency checks
Non‑fluorinated analog ~200–204 °C; 4‑fluoro analog ~200–202 °C
Process Chemistry Formulation Material Science

Drug-Likeness Profile

The compound possesses a calculated partition coefficient (LogP) of 2.38 and a topological polar surface area (TPSA) of 70.1 Ų [1]. These values place it within favorable drug-like space according to Lipinski's rules. When compared to the non-fluorinated analog (LogP range 2.24-2.68), the 3-fluorophenyl derivative exhibits a consistent and slightly altered lipophilicity profile, which is crucial for optimizing absorption and distribution characteristics in drug development .

Lipophilicity & Polarity
Context‑dependent
LogP 2.38 | TPSA 70.1 Ų
Supports lipophilicity‑guided SAR exploration
Predicted values; TPSA matches non‑fluorinated analog
Medicinal Chemistry ADME Computational Chemistry

Evidence-Based Applications


High-Purity Intermediate Synthesis

The ≥99% purity specification makes this compound ideal for multi-step syntheses where high yield and purity of intermediates are critical, such as in the late-stage functionalization of drug candidates targeting neurological disorders. This minimizes impurity carryover and simplifies purification.

Solid-Phase Synthesis & Materials

Its distinct melting point of 165-170 °C and known physicochemical properties enable its use as a reliable building block in solid-phase peptide synthesis or as a monomer in specialized polymer systems, where consistent thermal behavior and predictable reactivity are essential for material performance.

SAR Studies in Drug Discovery

The defined LogP (2.38) and TPSA (70.1 Ų) make this compound a valuable scaffold for SAR exploration. Researchers can systematically modify this core to fine-tune the lipophilicity and polarity of lead compounds, using the parent molecule as a well-characterized benchmark for understanding the impact of specific substituents on drug-likeness.

Fluorinated Biochemical Probes

The presence of the 3-fluorophenyl group provides a spectroscopic handle (e.g., for 19F NMR) and can influence target binding, making this compound a superior choice for developing probes in receptor binding and enzyme inhibition studies compared to non-fluorinated analogs .

Application
Selection Property
Validation Focus
High-Purity Intermediate Synthesis
Purity specification profile
Side‑reaction reduction verification
Solid‑Phase Synthesis & Materials
Distinct melting point
Thermal behavior consistency check
SAR Studies in Drug Discovery
Defined lipophilicity and TPSA
Physicochemical benchmark verification
Fluorinated Biochemical Probes
3‑Fluorophenyl spectroscopic handle
Probe binding and detection verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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